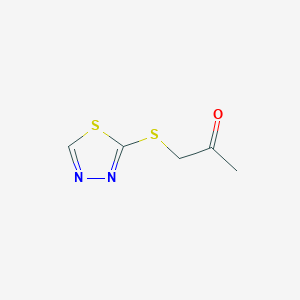![molecular formula C15H15N3OS B6143087 2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 851169-55-6](/img/structure/B6143087.png)
2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C15H15N3OS and a molecular weight of 285.36 . It is used for proteomics research .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 285.36 and a molecular formula of C15H15N3OS .Wissenschaftliche Forschungsanwendungen
2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in various scientific research fields. It has been found to possess a wide range of biochemical and physiological effects, and as a result, it has been studied for its potential to be used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). In addition, this compound has also been studied for its potential to be used as a drug delivery system for drugs, such as antibiotics and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed that the compound binds to the active sites of enzymes and inhibits their activity. In addition, it is believed that the compound may also interact with other proteins and interfere with their activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been found to possess anti-inflammatory and anti-cancer properties. Furthermore, it has been found to possess antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for use in laboratory experiments. It is a small molecule with a molecular weight of 256.29 g/mol, which makes it easy to handle and store. In addition, it has a high yield when synthesized, with yields of up to 95% being reported. Furthermore, it has a wide range of biochemical and physiological effects, which makes it a promising compound for use in various scientific research fields.
However, this compound also has some limitations for use in laboratory experiments. It is a synthetic compound and as such, it may not be as effective as natural compounds. In addition, it is not fully understood how the compound works and as a result, it may not be as effective as expected.
Zukünftige Richtungen
There are several potential future directions for 2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide research. One potential future direction is to further investigate the biochemical and physiological effects of the compound. This could include studying the compound’s potential to be used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and its potential to be used as a drug delivery system for drugs, such as antibiotics and anticancer agents. In addition, further research could be conducted to investigate the compound’s mechanism of action and its potential therapeutic applications. Finally, further research could be conducted to investigate the advantages and limitations of using the compound in laboratory experiments.
Synthesemethoden
2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide can be synthesized from 2-cyano-N-phenylacetamide and 2,4,5-trimethylthiazole. The synthesis process involves the use of a catalytic amount of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. This reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the reaction is typically high, with yields of up to 95% being reported.
Eigenschaften
IUPAC Name |
2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-6-11(3)12(7-10(9)2)13-8-20-15(17-13)18-14(19)4-5-16/h6-8H,4H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVZUGPKNSVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)NC(=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)


![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)



![2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B6143048.png)
![2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B6143055.png)
![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)
